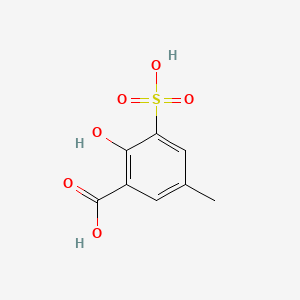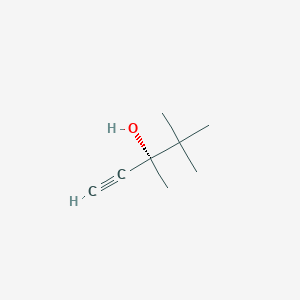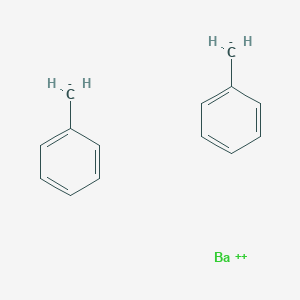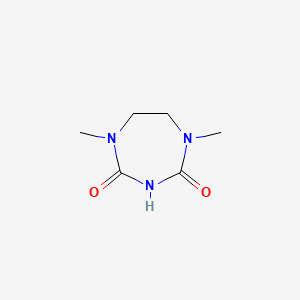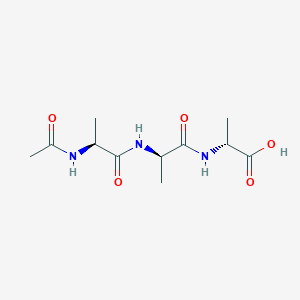
N-Acetyl-L-alanyl-D-alanyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-D-alanyl-D-alanine is a tripeptide compound that plays a crucial role in the biosynthesis of bacterial cell walls. It is a component of the peptidoglycan layer, which provides structural integrity and protection to bacterial cells. This compound is particularly significant in the study of antibiotic resistance, as it is involved in the formation of cross-links in the peptidoglycan structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-D-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and large-scale production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating easy purification and handling .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-D-alanyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for peptides.
Substitution: Functional groups on the amino acids can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids, while substitution reactions can introduce new functional groups into the peptide structure .
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-D-alanyl-D-alanine has several important applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential in developing new antibiotics that target bacterial cell wall synthesis.
Mécanisme D'action
The primary mechanism of action of N-Acetyl-L-alanyl-D-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes like transpeptidases, which catalyze the cross-linking of peptidoglycan strands. This cross-linking is essential for maintaining the structural integrity and rigidity of the bacterial cell wall. Inhibition of this process by antibiotics such as penicillin leads to weakened cell walls and ultimately, bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.
N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine: Similar in structure and function, but with variations in the amino acid sequence.
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-D-alanine is unique due to its specific role in the formation of cross-links in the peptidoglycan layer. Its structure allows it to interact with transpeptidase enzymes, making it a critical target for antibiotics. The presence of both L- and D-amino acids in its structure also contributes to its distinct properties and functions .
Propriétés
Numéro CAS |
34047-74-0 |
|---|---|
Formule moléculaire |
C11H19N3O5 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
DRYOODAJROGPQO-RRKCRQDMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
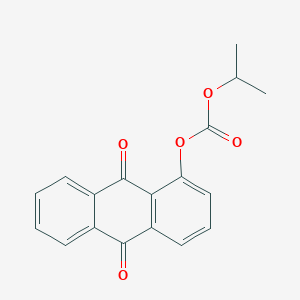
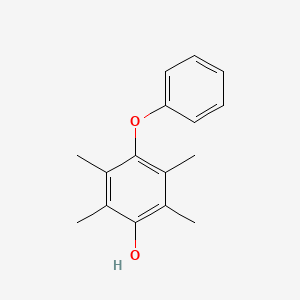
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
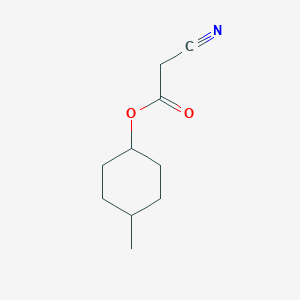

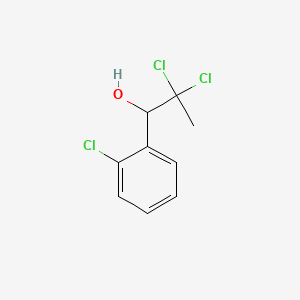
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
